Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate
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Overview
Description
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidine derivative.
Ether linkage formation: The quinoline-piperidine intermediate is then reacted with a benzoate ester under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylpiperidin-1-yl)quinazoline: This compound also features a piperidine ring linked to a quinoline-like structure.
4-hydroxy-2-quinolones: These compounds share the quinoline core and have been studied for their pharmaceutical activities.
Uniqueness
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is unique due to the specific combination of the quinoline, piperidine, and benzoate ester moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-5-4-14-26(15-17)22-13-12-19-6-3-7-21(23(19)25-22)29-16-18-8-10-20(11-9-18)24(27)28-2/h3,6-13,17H,4-5,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKZJMJLFBNXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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